

Physicochemical properties of 1-methyl-1H-benzotriazole-5-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid

Cat. No.: B1586762

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of 1-methyl-1H-benzotriazole-5-carboxylic acid

Executive Summary

This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-methyl-1H-benzotriazole-5-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The document details the compound's chemical identity, structural features, and core physical properties, including melting point, solubility, and acidity (pKa). Furthermore, it offers detailed, field-proven experimental protocols for the determination of these properties, designed to ensure accuracy and reproducibility. The guide synthesizes predicted data with established analytical principles to serve as a vital resource for scientists and drug development professionals engaged in the synthesis, characterization, and application of this molecule.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, the benzotriazole scaffold is a privileged structure, appearing in numerous approved pharmaceutical agents and recognized for its unique chemical properties. [1] 1-methyl-1H-benzotriazole-5-carboxylic acid is a derivative that combines the stable benzotriazole core with a carboxylic acid functional group, making it a versatile building block for further chemical modification. The strategic placement of the methyl group on the N1

position of the triazole ring prevents tautomerism, offering a fixed structural element for molecular design.

Understanding the fundamental physicochemical properties of this compound is paramount for its effective application. Properties such as solubility directly influence its handling, formulation, and biological availability, while its acidity (pK_a) governs its charge state in different environments, a critical factor in drug-receptor interactions and material coordination chemistry. [2] This guide provides both the known data and the practical methodologies required to validate these characteristics in a laboratory setting.

Chemical Identity and Structure

A precise understanding of the compound's identity is the foundation for all subsequent analysis.

- Systematic Name: 1-methyl-1H-benzotriazole-5-carboxylic acid
- CAS Number: 305381-67-3[3]
- Molecular Formula: $C_8H_7N_3O_2$ [3]
- Molecular Weight: 177.16 g/mol [3]
- Structure: The molecule consists of a bicyclic system where a benzene ring is fused to a 1,2,3-triazole ring. A methyl group is attached to the nitrogen atom at position 1 of the triazole ring, and a carboxylic acid group is substituted at position 5 of the benzene ring.

Core Physicochemical Properties

The following table summarizes the key physicochemical data available for 1-methyl-1H-benzotriazole-5-carboxylic acid. It is critical to distinguish between experimentally determined values and computationally predicted data.

Property	Value	Data Type	Source
Appearance	Off-white to light brown solid	Experimental	[3]
Melting Point	250 °C	Experimental	[3]
Boiling Point	432.4 ± 18.0 °C	Predicted	[3]
Density	1.49 ± 0.1 g/cm³	Predicted	[3]
pKa	3.51 ± 0.30	Predicted	[3]

Melting Point

The melting point is a crucial indicator of a compound's purity. For a crystalline solid, a sharp melting range typically signifies high purity. The reported melting point of 250 °C for 1-methyl-1H-benzotriazole-5-carboxylic acid is indicative of a stable crystal lattice, likely due to strong intermolecular hydrogen bonding afforded by the carboxylic acid groups.[\[3\]](#) Impurities would lead to a depression and broadening of this melting range.[\[4\]](#)

Solubility Profile

The solubility of a compound dictates its utility in various applications, from reaction conditions to pharmaceutical formulations. While specific quantitative solubility data is not widely published, a qualitative profile can be reliably predicted from its structure.

- **Aqueous Solubility:** The molecule is expected to be poorly soluble in neutral water. The presence of the largely nonpolar benzotriazole core counteracts the polarity of the carboxylic acid group.
- **Acid/Base Solubility:** As a carboxylic acid, the compound is expected to be soluble in dilute aqueous bases, such as 5% sodium hydroxide (NaOH) and 5% sodium bicarbonate (NaHCO₃).[\[5\]](#)[\[6\]](#) The base deprotonates the carboxylic acid to form a highly polar and water-soluble carboxylate salt. It will remain insoluble in acidic solutions like 5% hydrochloric acid (HCl).[\[7\]](#)
- **Organic Solubility:** The parent compound, benzotriazole-5-carboxylic acid, is noted to be slightly soluble in dimethylformamide (DMF).[\[8\]](#)[\[9\]](#) Similar limited solubility in polar aprotic

solvents is expected for the N-methylated derivative. It is likely to be insoluble in nonpolar organic solvents such as hexanes or diethyl ether.

Acidity (pKa)

The predicted pKa of 3.51 places this compound as a moderately strong organic acid, comparable to other benzoic acid derivatives.^[3] This value is a direct measure of the ease with which the carboxylic proton can be donated. In a biological context (pH ~7.4), the carboxylic acid group will be almost entirely deprotonated and negatively charged, a critical consideration for drug design and understanding its interactions with biological targets.

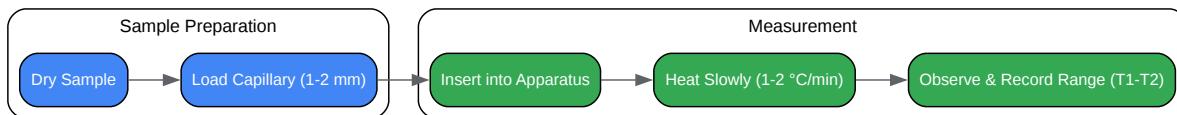
Spectral Characteristics

Spectroscopic analysis is essential for structural confirmation. While specific spectra for this compound are not publicly available, the expected features can be predicted based on its structure.

- ¹H NMR: The spectrum should feature distinct signals corresponding to:
 - A singlet for the methyl group protons (-CH₃) around 3.5-4.5 ppm.
 - Three signals in the aromatic region (7.5-8.5 ppm) for the protons on the benzene ring.
 - A broad singlet at a downfield chemical shift (>10 ppm) for the acidic proton of the carboxylic acid, which may be exchangeable with D₂O.
- FT-IR: The infrared spectrum is expected to show characteristic absorption bands:
 - A very broad O-H stretch from ~2500 to 3300 cm⁻¹ for the hydrogen-bonded carboxylic acid.
 - A sharp C=O stretch around 1700 cm⁻¹.
 - Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
- Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 177. Key fragmentation patterns would likely involve the loss of H₂O (m/z = 159), CO (m/z = 149), and

COOH (m/z = 132). The fragmentation of the parent 1H-Benzotriazole-5-carboxylic acid shows major peaks at m/z 163 and 118, which can serve as a reference.[10]

Experimental Determination Protocols


The following protocols describe standard, reliable methods for determining the key physicochemical properties in a laboratory setting.

Protocol: Melting Point Determination

This protocol uses the capillary method, which is a standard for obtaining accurate melting point data.

Methodology:

- Sample Preparation: Place a small amount of the dry, crystalline compound onto a watch glass. Press the open end of a capillary tube into the sample, forcing a small amount of material into the tube. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 1-2 mm.[4]
- Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).
- Rapid Determination (Optional but Recommended): Set a fast ramp rate (~10-20 °C/min) to quickly find an approximate melting range.[11] This saves time for the precise measurement.
- Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new sample. Set a slow heating rate (1-2 °C/min).
- Observation and Recording: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the last crystal melts (T_2). The melting point is reported as the range $T_1 - T_2$.
- Validation: It is good practice to calibrate the apparatus thermometer using certified standards (e.g., benzoic acid, urea) to ensure accuracy.[11]

[Click to download full resolution via product page](#)

Diagram 1: Workflow for Melting Point Determination.

Protocol: Qualitative Solubility Analysis

This workflow systematically determines the compound's solubility class based on its acid-base properties.[\[5\]](#)[\[6\]](#)

Methodology:

- Initial Setup: For each test, add approximately 25 mg of the compound to a small test tube.
- Water Test: Add 0.75 mL of deionized water. Shake vigorously for 30 seconds. If the compound dissolves, it is water-soluble. If not, proceed to the next step.
- NaOH Test: To a fresh sample, add 0.75 mL of 5% NaOH solution. Shake vigorously. If it dissolves, the compound is a strong or weak acid.
- NaHCO₃ Test: To a fresh sample, add 0.75 mL of 5% NaHCO₃ solution. Shake vigorously. Effervescence (CO₂ bubbles) and dissolution indicate a strong organic acid (like a carboxylic acid).[\[7\]](#) If it does not dissolve, but was soluble in NaOH, it is a weak acid (like a phenol).
- HCl Test: To a fresh sample, add 0.75 mL of 5% HCl solution. Shake vigorously. If it dissolves, the compound is basic (e.g., an amine). For this specific compound, no dissolution is expected.

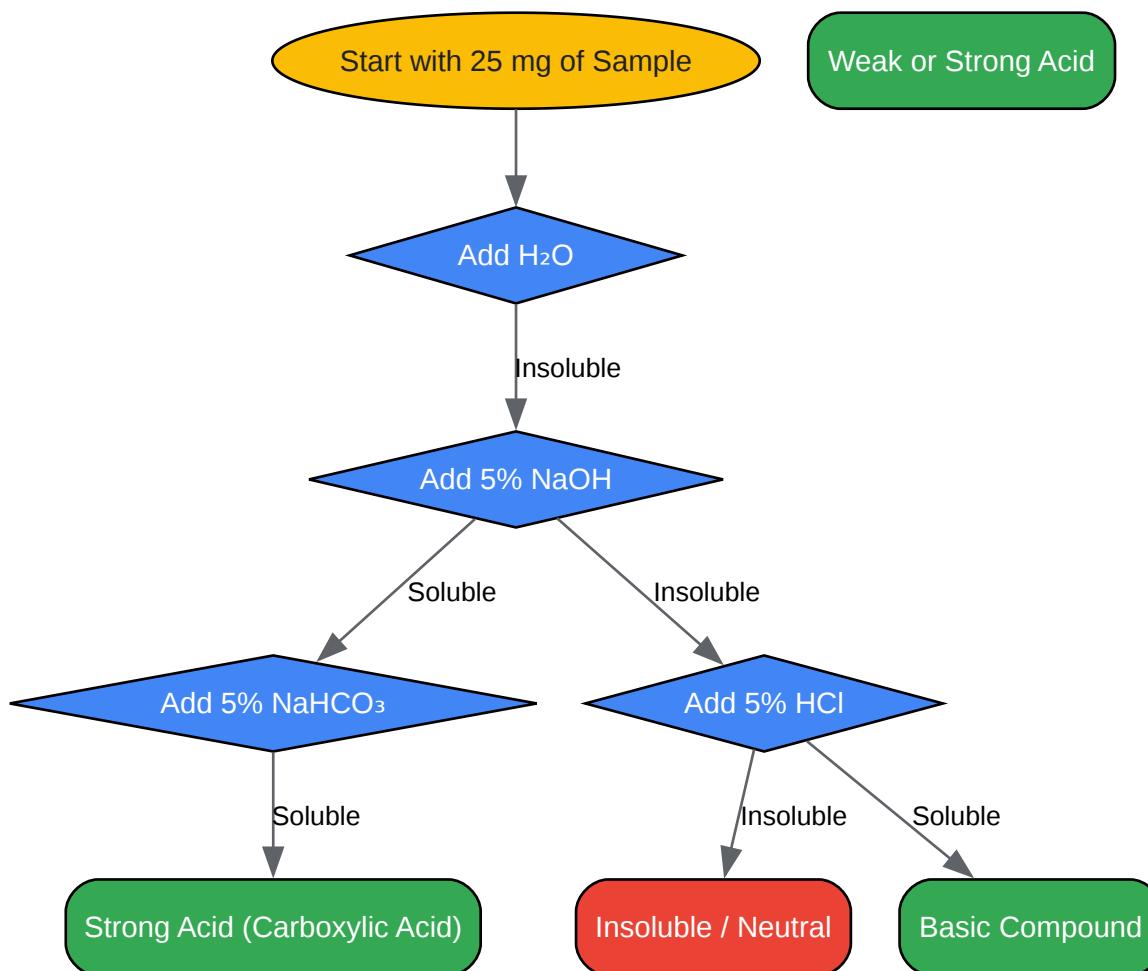
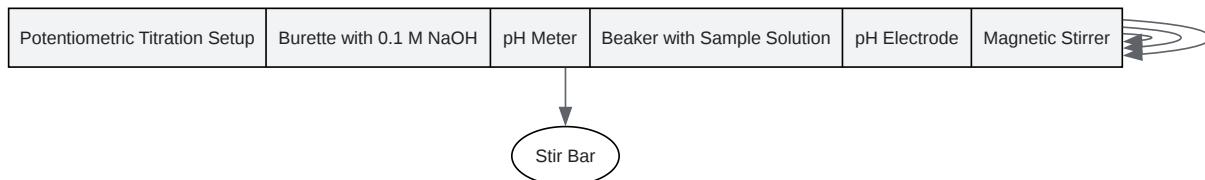

[Click to download full resolution via product page](#)

Diagram 2: Decision workflow for qualitative solubility testing.


Protocol: pKa Determination by Potentiometric Titration

This protocol provides a highly accurate method for experimentally determining the pKa.[\[12\]](#)

Methodology:

- **Sample Preparation:** Accurately weigh a sample of the compound (e.g., 50-100 mg) and dissolve it in a suitable solvent mixture (e.g., a minimal amount of ethanol or DMSO to dissolve, then dilute with CO₂-free deionized water).
- **Apparatus Setup:** Place the solution in a beaker with a magnetic stir bar. Calibrate a pH meter using standard buffers (pH 4.00, 7.00, 10.00). Place the calibrated pH electrode and the tip of a burette filled with standardized NaOH solution (e.g., 0.1 M) into the beaker.

- Titration: Begin stirring the solution. Record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.
- Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a titration curve.
- pKa Determination: Determine the equivalence point (the point of steepest inflection on the curve). The volume at exactly half the equivalence point corresponds to the point where the concentrations of the acid and its conjugate base are equal. The pH at this half-equivalence point is equal to the pKa of the compound.[12]

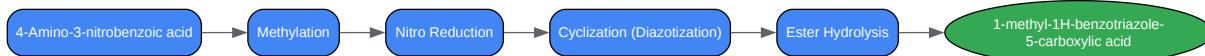

[Click to download full resolution via product page](#)

Diagram 3: Schematic of a potentiometric titration setup.

Synthesis Overview

For researchers needing to prepare the compound, a plausible synthetic route has been reported.[3] The synthesis provides context on the compound's origin and potential impurities.

The process begins with 4-amino-3-nitrobenzoic acid. This starting material undergoes methylation, followed by the chemical reduction of the nitro group to an amine. The resulting diamine is then cyclized to form the benzotriazole ring system, and a final hydrolysis step converts an ester intermediate into the desired carboxylic acid.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. ベンゾトリアゾール-5-カルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-METHYL-1H-1,2,3-BENZOTRIAZOLE-5-CARBOXYLIC ACID CAS#: 305381-67-3 [amp.chemicalbook.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. scribd.com [scribd.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Benzotriazole-5-carboxylic acid | [lookchem](http://lookchem.com) [lookchem.com]
- 9. Benzotriazole-5-carboxylic acid | 23814-12-2 [chemicalbook.com]
- 10. 1H-Benzotriazole-5-carboxylic acid | C7H5N3O2 | CID 72917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical properties of 1-methyl-1H-benzotriazole-5-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1586762#physicochemical-properties-of-1-methyl-1h-benzotriazole-5-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com